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Compound of Interest

Compound Name: 1,2-Bis(4-fluorophenyl)ethyne

Cat. No.: B1312091 Get Quote

CAS Number: 5216-31-9

This technical guide provides a comprehensive overview of 1,2-Bis(4-fluorophenyl)ethyne, a

symmetrically substituted diarylacetylene. The document is intended for researchers, scientists,

and professionals in drug development, offering detailed information on its chemical properties,

synthesis, and potential biological relevance.

Core Compound Properties
1,2-Bis(4-fluorophenyl)ethyne, also known as 4,4'-Difluorodiphenylacetylene, is a solid

organic compound at room temperature.[1] Its core structure consists of a central acetylene

unit flanked by two 4-fluorophenyl groups.
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Property Value Source

CAS Number 5216-31-9 [1][2][3][4][5][6]

Molecular Formula C₁₄H₈F₂ [1][2][4]

Molecular Weight 214.21 g/mol [2][4]

Physical Form Solid [1]

Storage Temperature
Room Temperature (Sealed

and Dry)
[1]

Purity (Typical) ≥96% [2]

IUPAC Name
1-fluoro-4-[(4-

fluorophenyl)ethynyl]benzene
[1]

Synonyms

4,4'-Difluorodiphenylacetylene,

1,1'-ethyne-1,2-diylbis(4-

fluorobenzene)

[2][4]

SMILES
FC1=CC=C(C#CC2=CC=C(F)

C=C2)C=C1
[2]

InChI Key
HFFUXLCRPYMGFM-

UHFFFAOYSA-N
[1]

Computed Physicochemical Properties:

Property Value Source

Topological Polar Surface Area

(TPSA)
0 Å² [2]

logP (Octanol-Water Partition

Coefficient)
3.3646 [2]

Hydrogen Bond Acceptors 0 [2]

Hydrogen Bond Donors 0 [2]

Rotatable Bonds 0 [2]
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Synthesis and Experimental Protocols
The primary synthetic route to 1,2-Bis(4-fluorophenyl)ethyne and other diarylacetylenes is

the Sonogashira cross-coupling reaction. This reaction typically involves the coupling of a

terminal alkyne with an aryl halide in the presence of a palladium catalyst, a copper(I) co-

catalyst, and a base. For the synthesis of symmetrical diarylacetylenes like 1,2-bis(4-
fluorophenyl)ethyne, a common approach is the homocoupling of a terminal arylacetylene or

a one-pot reaction using a protected acetylene source.

General Sonogashira Homocoupling Protocol
A plausible method for the synthesis of 1,2-Bis(4-fluorophenyl)ethyne is the palladium-

catalyzed homocoupling of 1-ethynyl-4-fluorobenzene.

Reactants:

1-Ethynyl-4-fluorobenzene

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)

Copper(I) salt (e.g., CuI)

Base (e.g., triethylamine, diisopropylamine)

Solvent (e.g., THF, toluene)

Experimental Procedure:

To a reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the solvent,

base, palladium catalyst, and copper(I) salt.

Stir the mixture until all components are dissolved.

Add 1-ethynyl-4-fluorobenzene to the reaction mixture.

The reaction is typically stirred at room temperature or gently heated until the starting

material is consumed, as monitored by thin-layer chromatography (TLC) or gas

chromatography (GC).
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Upon completion, the reaction mixture is worked up by filtering off the catalyst and

evaporating the solvent.

The crude product is then purified, typically by column chromatography on silica gel or

recrystallization, to yield pure 1,2-Bis(4-fluorophenyl)ethyne.

Below is a general workflow for the synthesis of diarylacetylenes via Sonogashira coupling.

Reaction Setup Reaction Workup and Purification

Start
Combine Solvent, Base,

Pd Catalyst, and Cu(I) Salt
under Inert Atmosphere

Stir to Dissolve Add Terminal Arylacetylene
(e.g., 1-ethynyl-4-fluorobenzene) Stir at RT or with Heating Monitor Reaction Progress

(TLC/GC) Filter and Evaporate Solvent Purify Crude Product
(Column Chromatography or Recrystallization) Pure 1,2-Bis(4-fluorophenyl)ethyne

Click to download full resolution via product page

Caption: General workflow for the synthesis of 1,2-Bis(4-fluorophenyl)ethyne via

Sonogashira homocoupling.

Spectroscopic Characterization
While specific spectra for 1,2-Bis(4-fluorophenyl)ethyne are not readily available in the public

domain, several chemical suppliers indicate the availability of NMR, HPLC, and LC-MS data

upon request.[3] The expected spectroscopic features can be predicted based on the

molecule's structure.

¹H NMR: A complex multiplet in the aromatic region (approx. 7.0-7.6 ppm) is expected,

corresponding to the eight protons on the two phenyl rings. Due to the symmetry of the

molecule, two distinct signals are anticipated, each integrating to four protons. These signals

will likely appear as overlapping multiplets due to proton-proton and proton-fluorine coupling.

¹³C NMR: The spectrum should display signals for the quaternary acetylenic carbons and the

aromatic carbons. The carbon atoms directly bonded to fluorine will show a large one-bond

C-F coupling constant.

¹⁹F NMR: A single signal is expected for the two equivalent fluorine atoms.
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IR Spectroscopy: Characteristic peaks would include C≡C stretching for the alkyne and C-F

stretching for the fluorinated phenyl groups.

Biological and Pharmacological Context
Direct biological studies on 1,2-Bis(4-fluorophenyl)ethyne are limited in publicly accessible

literature. However, the diarylacetylene scaffold and the bis(4-fluorophenyl) motif are present in

molecules with documented biological activities, suggesting potential areas for investigation.

Diarylacetylenes in Drug Discovery
Diarylacetylene derivatives have been explored for various therapeutic applications. Some

have shown promise as:

Antiproliferative agents: Certain synthetic diarylacetylenes have demonstrated potent activity

against cancer cell lines.[7]

Hypoxia-Inducible Factor-1 (HIF-1) inhibitors: Some diarylacetylene compounds have been

identified as inhibitors of the HIF-1 pathway, which is a key target in cancer therapy.[7]

Tubulin polymerization inhibitors: The vicinal diaryl scaffold is a feature of some compounds

that inhibit tubulin polymerization, a mechanism relevant to cancer treatment.[8][9]

Antiviral agents: Diaryl-containing heterocyclic compounds have been investigated for their

antiviral properties, including against the dengue virus.[10]

The Bis(4-fluorophenyl) Moiety in Pharmacology
The bis(4-fluorophenyl) group is a known pharmacophore in several biologically active

compounds. For instance, molecules containing this moiety have been synthesized and

evaluated as:

Dopamine Transporter (DAT) Inhibitors: The bis(4-fluorophenyl)methylsulfinyl group is found

in compounds designed as atypical dopamine transporter inhibitors, which have therapeutic

potential in treating psychostimulant use disorders.[11]

SLACK Potassium Channel Inhibitors: The 4-fluorophenyl group has been incorporated into

inhibitors of SLACK potassium channels, which are targets for treating certain forms of
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epilepsy.[12]

The potential biological activities of 1,2-Bis(4-fluorophenyl)ethyne could be explored in these

or related pathways. The logical relationship for investigating the biological potential of this

compound is outlined below.

Structural Features

Potential Biological Activities (based on structural analogs)

Experimental Evaluation

1,2-Bis(4-fluorophenyl)ethyne

Diarylacetylene Core Bis(4-fluorophenyl) Moiety

Anticancer/Antiproliferative HIF-1 Inhibition Dopamine Transporter (DAT) Inhibition Ion Channel Modulation

In vitro biological screening
(e.g., cell proliferation assays, enzyme inhibition assays)

Click to download full resolution via product page

Caption: Logical workflow for investigating the potential biological activities of 1,2-Bis(4-
fluorophenyl)ethyne based on its structural components.

Conclusion
1,2-Bis(4-fluorophenyl)ethyne is a well-defined chemical entity with established synthetic

accessibility, primarily through Sonogashira coupling reactions. While its physical and

spectroscopic properties are not extensively documented in public literature, they can be

inferred from its structure and data from commercial suppliers. The compound's structural

motifs—the diarylacetylene core and the bis(4-fluorophenyl) groups—are associated with a

range of biological activities, suggesting that 1,2-Bis(4-fluorophenyl)ethyne could be a

valuable molecule for screening in drug discovery programs, particularly in oncology and
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neuroscience. Further detailed characterization and biological evaluation are warranted to fully

elucidate its properties and potential applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1312091#1-2-bis-4-fluorophenyl-ethyne-cas-number-
and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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